3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Catalog No.
S997324
CAS No.
60869-95-6
M.F
C12H13BrN2O
M. Wt
281.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

CAS Number

60869-95-6

Product Name

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

IUPAC Name

3-bromo-1-(oxan-2-yl)indazole

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

InChI

InChI=1S/C12H13BrN2O/c13-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2

InChI Key

QWLOLRJEKXVXBN-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)Br

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)Br

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom and a tetrahydro-2H-pyran-2-yl group. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and material science. The molecular formula for this compound is C₁₂H₁₃BrN₂O, with a molecular weight of approximately 281.148 g/mol .

, including:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction Reactions: These reactions can modify the functional groups within the molecule, potentially altering its biological activity.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, which are essential for forming more complex organic molecules .

Research indicates that 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may exhibit significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, which could lead to modulation of their activity .

The synthesis of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. Common methods include:

  • Preparation of Starting Materials: This often begins with commercially available precursors.
  • Formation of the Indazole Ring: Cyclization reactions are employed to construct the indazole framework.
  • Protection and Deprotection Steps: Protecting groups may be used to prevent side reactions during synthesis .
  • Optimization Techniques: Advanced methods such as continuous flow chemistry may be utilized to enhance yield and purity during industrial production .

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has diverse applications, including:

  • Medicinal Chemistry: Investigated as a lead compound for developing new pharmaceuticals.
  • Material Science: Used in the creation of novel materials due to its unique chemical properties.
  • Chemical Synthesis: Serves as an intermediate in synthesizing other complex organic compounds .

Studies on the interactions of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with biological targets have revealed insights into its potential efficacy in modulating enzyme activity and influencing various biochemical pathways. The presence of the tetrahydro-pyran group may enhance solubility and bioavailability, facilitating better interaction with target molecules .

Several compounds share structural similarities with 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole1187582-58-60.92
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole82099-98-70.84
3-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[4,3-c]pyridine1416712-59-80.84
5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazole1638764-64-30.83
3-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazol-5-amines1788054–90–90.83

Uniqueness

The uniqueness of 3-bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole lies in its specific substitution pattern and the presence of the tetrahydro-pyran group, which can influence its reactivity and biological activity compared to other similar compounds. This distinct structure may confer unique pharmacological properties that warrant further exploration in drug discovery and development .

XLogP3

3.4

Dates

Modify: 2024-04-15

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